rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid
Description
Properties
IUPAC Name |
4-[(1R,3R)-3-[(5-chloro-2-methoxybenzoyl)amino]-2,2-dimethylcyclopropyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c1-19(2)16(11-4-7-13(8-5-11)27(23,24)25)17(19)21-18(22)14-10-12(20)6-9-15(14)26-3/h4-10,16-17H,1-3H3,(H,21,22)(H,23,24,25)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDYSAYRPVUHOG-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C16H20ClN2O4S
- Molecular Weight : 368.86 g/mol
- CAS Number : 114231-14-0
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can interact with various receptors, potentially modulating signaling pathways that influence cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Data
| Activity | Assay Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Antiproliferative | MTT Assay | A-549 (Lung Cancer) | 0.05 | |
| Antiproliferative | MTT Assay | MCF7 (Breast Cancer) | 0.06 | |
| Antioxidant | DPPH Scavenging | - | 100 μg/mL |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity :
- In a study evaluating various derivatives of benzamides, rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid demonstrated significant antiproliferative effects against A-549 and MCF7 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was attributed to cell cycle arrest and induction of apoptosis in cancer cells .
- Antioxidant Properties :
Discussion
The biological activity of rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid highlights its potential as a therapeutic agent in oncology. Its ability to inhibit cancer cell proliferation and exhibit antioxidant properties suggests it could be further explored for its utility in cancer treatment and prevention strategies.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact : The sulfonic acid group in the target compound increases acidity (pKa ~1–2) compared to the sulfonamide (pKa ~10–11), enhancing solubility in physiological environments. This may improve bioavailability for targets requiring charged interactions.
Synthesis Challenges : The discontinuation of SW157765 may reflect synthetic difficulties or instability of the sulfonamide group under storage or biological conditions. The sulfonic acid variant could address these issues through improved chemical robustness.
Crystallographic and Computational Analysis
The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, enabling precise determination of stereochemistry and intermolecular interactions in compounds like the target .
Research Findings and Hypotheses
Biological Activity : The sulfonic acid group may enhance inhibition of targets such as carbonic anhydrases or tyrosine kinases, where acidic residues are critical for active-site binding.
Thermodynamic Stability : The dimethylcyclopropyl group likely improves metabolic stability compared to less rigid analogues, reducing susceptibility to cytochrome P450 oxidation.
Discontinuation of SW157765: Potential reasons include poor pharmacokinetics (e.g., rapid clearance of sulfonamide derivatives) or toxicity, motivating the development of the sulfonic acid variant for improved safety or efficacy .
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
- Starting material: 5-chlorosalicylic acid.
- Reagents: Dimethyl sulfate and sodium hydroxide.
- Solvent: Acetone.
- Conditions: The reaction is conducted under reflux, either under aqueous or anhydrous conditions.
- Outcome: Formation of methyl 5-chloro-2-methoxybenzoate with yields around 66-95%, depending on conditions.
- Add aqueous sodium hydroxide and dimethyl sulfate to a solution of methyl 5-chlorosalicylate in acetone.
- Stir and reflux for 45 minutes.
- Evaporate acetone, extract with ether, wash, dry, and distill to isolate the methoxy ester.
This step is crucial for introducing the methoxy group at the 2-position while preserving the 5-chloro substituent.
Formation of N-Phenethyl-5-chloro-2-methoxybenzamide
- Starting material: Methyl 5-chloro-2-methoxybenzoate.
- Reagent: Phenethylamine.
- Solvent: Benzene or similar.
- Conditions: Aminolysis at low temperature (-10°C) to room temperature.
- Outcome: N-phenethyl-5-chloro-2-methoxybenzamide in high yield (~90%).
- Slowly add N-phenethyl-5-chloro-2-methoxybenzamide to chlorosulfonic acid at -10°C.
- Warm and stir to complete the reaction.
- Quench in ice and treat with concentrated ammonia to form sulfonamide.
- Recrystallize from glacial acetic acid to purify.
This step introduces the amide linkage and prepares the molecule for sulfonation.
Chlorosulfonation and Aminolysis to Sulfonamide
- Reagent: Chlorosulfonic acid.
- Intermediate: N-phenethyl-5-chloro-2-methoxybenzamide.
- Process: Chlorosulfonation introduces a sulfonyl chloride group on the benzene ring.
- Subsequent aminolysis: Treatment with ammonia converts sulfonyl chloride to sulfonamide.
- Yield: Approximately 70% for the sulfonamide product.
This step is critical for installing the benzenesulfonic acid moiety in the molecule.
Incorporation of the Cyclopropyl Group
The cyclopropyl moiety, specifically the (1R,3R)-3-(5-chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl group, is typically introduced via:
- Cyclopropanation reactions on appropriate olefin precursors.
- Stereoselective synthesis to ensure the 1R,3R configuration.
- Subsequent amide coupling with the 5-chloro-2-methoxybenzamide derivative.
While explicit detailed procedures for this step are less commonly disclosed in open literature, it generally involves:
- Preparation of the cyclopropyl intermediate with 2,2-dimethyl substitution.
- Coupling with the benzamido sulfonic acid intermediate under peptide coupling conditions or via activated acid derivatives.
Summary Table of Key Preparation Steps
| Step No. | Reaction Stage | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methylation | 5-chlorosalicylic acid | Dimethyl sulfate, NaOH, acetone, reflux | 66-95 | Methyl 5-chloro-2-methoxybenzoate formed |
| 2 | Aminolysis (amide formation) | Methyl 5-chloro-2-methoxybenzoate | Phenethylamine, benzene, low temp (-10°C) | ~90 | N-phenethyl-5-chloro-2-methoxybenzamide |
| 3 | Chlorosulfonation | N-phenethyl-5-chloro-2-methoxybenzamide | Chlorosulfonic acid, 0°C to steam bath heating | - | Sulfonyl chloride intermediate |
| 4 | Aminolysis (sulfonamide formation) | Chlorosulfonated intermediate | Concentrated ammonia, steam bath | ~70 | p-(5-chloro-2-methoxybenzamidoethyl)benzenesulfonamide |
| 5 | Cyclopropyl group incorporation | Sulfonamide intermediate + cyclopropyl precursor | Cyclopropanation and amide coupling | Variable | Stereoselective synthesis required |
Research Findings and Analysis
- The methylation step can be performed under aqueous or anhydrous conditions, with aqueous conditions requiring prior esterification of 5-chlorosalicylic acid for optimal yields.
- Aminolysis with phenethylamine is a high-yielding step, critical for forming the benzamide linkage.
- Chlorosulfonation is performed at low temperature to avoid decomposition, followed by aminolysis to afford the sulfonamide.
- The sodium salt of the sulfonamide intermediate is a key precursor for further functionalization, including the synthesis of glyburide and related compounds.
- The stereochemistry of the cyclopropyl group is essential for biological activity and requires careful control during synthesis.
- The overall process emphasizes the use of commercially available starting materials such as 5-chlorosalicylic acid and phenethylamine, enabling cost-effective production.
Q & A
Q. What synthetic methodologies are recommended for preparing rel-4-((1R,3R)-3-(5-Chloro-2-methoxybenzamido)-2,2-dimethylcyclopropyl)benzenesulfonic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling 5-chloro-2-methoxybenzamido derivatives with cyclopropane-containing sulfonic acid precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDCI) with HOBt as an activator in anhydrous dichloromethane at 0°C to minimize side reactions. Yield optimization (~37–73%) depends on stoichiometric ratios and purification via column chromatography .
- Sulfonylation : Introduce the sulfonic acid group using sulfonyl chloride intermediates under controlled pH and temperature to avoid hydrolysis. Monitor reaction progress via TLC or LC-MS .
Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Test alternatives like DCC or DMAP to improve coupling efficiency .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and NMR to confirm stereochemistry (e.g., cyclopropane ring substituents) and sulfonic acid proton environments. Compare chemical shifts with analogous benzenesulfonamide derivatives .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
- X-ray crystallography : Resolve absolute stereochemistry of the (1R,3R)-cyclopropyl group, critical for activity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for benzenesulfonic acid derivatives with cyclopropane substituents?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Use HPLC-PDA or UPLC-MS to identify co-eluting epimers or byproducts (e.g., unreacted sulfonyl chloride). Adjust chromatographic conditions (e.g., gradient elution) to separate stereoisomers .
- Reagent quality : Ensure anhydrous conditions for moisture-sensitive intermediates (e.g., sulfonyl chlorides). Pre-purify starting materials via recrystallization .
- Replication protocols : Standardize reaction scales and equipment (e.g., inert atmosphere reactors) to minimize batch-to-batch variability .
Q. What experimental design frameworks are suitable for optimizing reaction parameters in multi-step syntheses of this compound?
- Methodological Answer : Employ factorial design to evaluate interactions between variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response variables : Yield, purity, reaction time.
Example: A 2 factorial design can identify optimal conditions for the amidation step, reducing trial runs by 50% .
Advanced integration: Combine with AI-driven process simulation (e.g., COMSOL Multiphysics) to model heat transfer or reagent diffusion kinetics, predicting bottlenecks before lab execution .
Q. How can the compound’s reactivity with biological targets be rationalized using computational and experimental data?
- Methodological Answer :
- Molecular docking : Screen against NLRP3 inflammasome models to prioritize derivatives for in vitro testing. Use AutoDock Vina with force-field adjustments for sulfonic acid groups .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., cyclopropane rigidity, sulfonic acid pKa) with inhibitory activity via multivariate regression analysis .
- In vitro validation : Use THP-1 macrophage assays to measure IL-1β suppression, ensuring biological relevance of computational predictions .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide the investigation of this compound’s mechanism of action?
- Methodological Answer : Anchor research to NLRP3 inflammasome inhibition theory :
- Link structural features (e.g., sulfonic acid’s electrostatic interactions) to NLRP3 ATP-binding domain disruption.
- Validate using knockout cell lines or competitive binding assays with known inhibitors (e.g., MCC950) .
Theoretical extension: Explore allosteric modulation hypotheses using molecular dynamics simulations to track conformational changes .
Data Presentation Guidelines
- Tabulated Synthesis Data (Adapted from ):
| Step | Intermediate | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 35 | EDCI, HOBt, 0°C | 37 | 95 |
| 2 | 36 | SOCl₂, reflux | 62 | 98 |
| 3 | 40 | DMF, 50°C | 73 | 97 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
